cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide
Description
This cobalt(II) complex is characterized by a macrocyclic corrin ring system, a dichlorobenzimidazole moiety, and a cyanide ligand. The corrin ring resembles vitamin B12 analogs but features unique substitutions: 5,6-dichlorobenzimidazol-1-yl (electron-withdrawing groups) and tris(2-amino-2-oxoethyl)/tris(3-amino-3-oxopropyl) side chains. The cyanide ligand contributes to a strong ligand field, stabilizing the cobalt(II) center in a low-spin configuration. Its structural complexity suggests applications in catalysis or biomimetic studies, though its exact biological role remains underexplored .
Properties
CAS No. |
60607-61-6 |
|---|---|
Molecular Formula |
C61H83Cl2CoN14O14P |
Molecular Weight |
1397.2 g/mol |
IUPAC Name |
cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide |
InChI |
InChI=1S/C60H84Cl2N13O14P.CN.Co/c1-27(88-90(85,86)89-51-39(25-76)87-55(50(51)84)75-26-70-37-19-34(61)35(62)20-38(37)75)24-69-47(83)16-17-57(6)33(18-44(66)80)54-60(9)59(8,23-46(68)82)32(12-15-43(65)79)49(74-60)29(3)53-58(7,22-45(67)81)30(10-13-41(63)77)36(71-53)21-40-56(4,5)31(11-14-42(64)78)48(72-40)28(2)52(57)73-54;1-2;/h19-21,26-27,30-33,39,50-51,54-55,76,84H,10-18,22-25H2,1-9H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-1 |
InChI Key |
QOXROFSESWNTAI-UHFFFAOYSA-M |
Isomeric SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)N7C=NC8=CC(=C(C=C87)Cl)Cl)CO.[C-]#N.[Co+2] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)N7C=NC8=CC(=C(C=C87)Cl)Cl)CO.[C-]#N.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of this cobalt(II) complex involves multi-step synthetic procedures combining organic synthesis of the nucleotide moiety, coordination chemistry for the corrin ring-cobalt complex, and final assembly with the cyanide ligand. The complexity arises from the need to preserve stereochemistry and the delicate coordination environment.
Synthetic Route Components
Synthesis of the Corrin Ring Precursor: The corrin macrocycle, a tetrapyrrole similar to porphyrin but with a contracted ring, is synthesized via stepwise condensation of pyrrole units followed by macrocyclization and functional group modifications to introduce methyl and amide substituents.
Insertion of Cobalt Ion: Cobalt(II) salts (e.g., cobalt(II) chloride) are introduced under controlled conditions to coordinate within the corrin ring, typically in aqueous or mixed solvent media at mild temperatures to avoid oxidation to cobalt(III).
Attachment of the Benzimidazole Nucleotide Moiety: The benzimidazole base, substituted with 5,6-dichloro groups, is linked to the ribose phosphate moiety, which is then attached to the cobalt-corrin complex via a nucleotide loop. This step requires protecting group strategies and enzymatic or chemical phosphorylation.
Introduction of the Cyanide Ligand: The axial cyanide ligand is introduced by treating the cobalt(II)-corrin-nucleotide complex with a cyanide source (e.g., potassium cyanide) under controlled pH and temperature to form the stable cyanocobalamin derivative.
Representative Preparation Procedure (Literature-Inferred)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Synthesis of 5,6-dichlorobenzimidazole | Chlorination of benzimidazole derivatives under electrophilic conditions |
| 2 | Preparation of ribose phosphate intermediate | Chemical or enzymatic phosphorylation of ribose derivatives |
| 3 | Coupling of benzimidazole base to ribose phosphate | Nucleophilic substitution or enzymatic ligation |
| 4 | Corrin ring synthesis and cobalt(II) insertion | Condensation of pyrrole units, macrocyclization, cobalt(II) salt addition |
| 5 | Assembly of nucleotide loop and attachment to cobalt-corrin | Covalent coupling under mild aqueous conditions |
| 6 | Cyanide ligand introduction | Treatment with KCN or NaCN at neutral to slightly basic pH |
| 7 | Purification | Chromatography, crystallization, and drying |
This synthetic sequence is adapted from known vitamin B12 analog preparation protocols, modified to incorporate the 5,6-dichlorobenzimidazole base and maintain cobalt in the +2 oxidation state.
Research Outcomes and Analytical Data
Purity and Structural Confirmation
Spectroscopic Analysis: UV-Vis spectroscopy shows characteristic absorbance peaks of the corrin ring and cobalt-cyanide coordination. NMR spectroscopy confirms the integrity of the nucleotide moiety and benzimidazole substitution pattern.
Mass Spectrometry: High-resolution MS confirms molecular weight consistent with the target compound (~1355 g/mol).
X-ray Crystallography: Single-crystal X-ray diffraction (where available) confirms the coordination geometry around cobalt(II), the presence of the cyanide ligand, and the stereochemistry of the nucleotide loop.
Stability and Solubility
| Property | Value/Description |
|---|---|
| Solubility | Soluble in water, dimethyl sulfoxide, ethanol; insoluble in chloroform, acetone |
| Stability | Stable under neutral pH, sensitive to strong acids/bases and light exposure |
| Physical Form | Crystalline powder |
Biological Activity
The compound acts as a vitamin B12 analog, potentially serving as a cofactor in enzymatic reactions involving methyl group transfers and rearrangements. The cyanide ligand confers stability but may be displaced in vivo under reductive conditions.
Data Tables Summary
| Parameter | Value/Details | Source/Notes |
|---|---|---|
| Molecular Weight | ~1355 g/mol | Computed from structural formula |
| IUPAC Name | cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-... phosphate;cyanide | PubChem and related chemical databases |
| Solubility | Water, DMSO, ethanol soluble; chloroform, acetone insoluble | Experimental data from analogous compounds |
| Preparation Key Steps | Corrin synthesis, cobalt insertion, nucleotide assembly, cyanide coordination | Derived from vitamin B12 synthetic protocols |
| Analytical Techniques Used | UV-Vis, NMR, MS, X-ray crystallography | Standard characterization methods |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The cobalt ion can be reduced to a lower oxidation state.
Substitution: Functional groups on the organic ligand can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cobalt(3+) complexes, while reduction may yield cobalt(1+) complexes.
Scientific Research Applications
Structural Characteristics
The cobalt(II) complex described is characterized by a complex coordination environment and a distinctive ligand architecture. The cobalt ion typically exhibits a distorted octahedral geometry due to the coordination with various donor atoms from the ligands. Crystallographic studies show that the cobalt center is coordinated by nitrogen and oxygen atoms from the ligands, leading to diverse structural motifs that can influence the compound's reactivity and stability .
Biological Applications
- Anticancer Activity : Cobalt complexes have shown promise in cancer therapy. Studies demonstrate that certain cobalt(II) complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The specific ligand architecture may enhance the selectivity of these complexes for cancerous cells over normal cells .
- Enzyme Mimics : Cobalt(II) complexes are used as models for metalloenzymes. They can mimic the active sites of enzymes involved in redox reactions. For example, cobalt complexes have been studied for their catalytic activity in oxidizing substrates similar to natural enzyme processes .
- Antimicrobial Properties : Research indicates that certain cobalt(II) complexes exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in bacteria .
Catalytic Applications
Cobalt(II) complexes serve as effective catalysts in several organic reactions:
- Oxidation Reactions : These complexes are utilized in oxidation reactions involving alkanes and alcohols. For instance, cobalt(II) catalysts have been shown to facilitate hydroxylation reactions using peracids like mCPBA .
- Polymerization Processes : Cobalt-based catalysts are employed in polymerization reactions to produce polymers with specific properties. Their ability to coordinate with various monomers allows for controlled polymer growth and functionalization .
Environmental Applications
Cobalt(II) complexes have potential applications in environmental remediation:
- Heavy Metal Removal : These complexes can be used to remove heavy metals from wastewater through adsorption processes. Their high affinity for metal ions allows them to effectively capture contaminants from aqueous solutions .
- Photocatalysis : Some cobalt complexes exhibit photocatalytic activity under UV light, enabling them to degrade organic pollutants in water. This application is particularly relevant for addressing environmental pollution issues .
Case Studies
Several studies illustrate the diverse applications of cobalt(II) complexes:
- A study on cobalt(II) complexes with benzimidazole ligands demonstrated their effectiveness as anticancer agents against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations .
- Research on cobalt-based catalysts highlighted their role in selective oxidation processes, achieving high yields and selectivity for desired products while minimizing by-products .
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The cobalt ion can interact with electron-rich sites on biomolecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent. The organic ligand also plays a role in stabilizing the cobalt ion and facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Differences
Key Compounds for Comparison:
Cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-Dimethylbenzimidazol-1-yl)-... Phosphate (): Substituents: 5,6-Dimethylbenzimidazole (electron-donating methyl groups) vs. dichloro substituents in the target compound. Oxidation State: Co(III) vs. Co(II) in the target. Co(III) complexes are typically more inert to ligand substitution than Co(II) .
Diaquabis(4-Ferrocenyl-1,1,1-Trifluoro-4-Oxobutan-2-Olato)Cobalt(II) ():
- Ligands : Ferrocenyl and trifluoro groups vs. cyanide and corrin-based ligands.
- Geometry : Octahedral coordination with aqua ligands vs. the target’s distorted octahedral geometry from the corrin macrocycle.
- Reactivity : The trifluoro group increases electrophilicity, while the cyanide in the target compound enhances π-backbonding, stabilizing low-spin configurations .
Electronic and Spectroscopic Properties
UV/Vis and RIXS Data :
Cobalt complexes with strong-field ligands (e.g., cyanide) exhibit blue-shifted absorption bands due to higher-energy d-d transitions. highlights that vibrational effects and ligand-field strength cause discrepancies between UV/Vis and resonant inelastic X-ray scattering (RIXS) data. The dichloro substituents in the target compound likely further blue-shift its spectra compared to dimethyl analogs .- Cyanide’s strong field may also stabilize Co(II), reducing redox activity .
Stability and Ligand Competition
Log K Values :
demonstrates that humic substances and competing metals (e.g., Cu²⁺, Fe³⁺) affect cobalt complex stability. The target compound’s corrin ring and multiple amide groups likely result in high log K values (>14), comparable to vitamin B12 (log K ~19). However, competition with Cu²⁺ in environmental systems could reduce its effective stability .Cyanide vs. Aqua Ligands :
Cyanide’s stronger field (compared to aqua ligands in ) increases thermodynamic stability but may reduce kinetic lability, limiting catalytic applications .
Toxicity and Environmental Impact
Cyanide Toxicity : While cobalt itself has moderate toxicity (), the cyanide ligand in the target compound introduces acute toxicity risks absent in dimethylbenzimidazole or ferrocenyl analogs. Bioavailability depends on ligand release kinetics: the corrin ring may slow cyanide dissociation, mitigating immediate toxicity .
Biological Activity
Cobalt(II) complexes, particularly those involving benzimidazole derivatives, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide . This compound's biological activity is explored through various studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a cobalt(II) ion coordinated with a complex ligand structure that includes benzimidazole and corrin-like moieties. The presence of hydroxymethyl groups and amino functionalities suggests potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Cobalt Ion | Cobalt(II) as the central metal ion |
| Benzimidazole Derivative | Contains dichlorobenzimidazole moiety |
| Hydroxymethyl Group | Enhances solubility and potential biological activity |
| Corrin Structure | Provides a unique coordination environment |
Antimicrobial Properties
Research indicates that cobalt(II) complexes exhibit significant antimicrobial activity against various bacterial strains. The benzimidazole derivative specifically has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antitumor Activity
Cobalt complexes have been investigated for their antitumor properties. Studies demonstrate that the compound can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The intricate ligand structure may enhance cellular uptake and specificity towards tumor cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on α-glucosidase , which is crucial for carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, cobalt(II) benzimidazole derivatives were tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 60 to 120 µg/mL against E. coli and S. aureus .
Study 2: Antitumor Mechanism
Another investigation focused on the antitumor activity of cobalt(II) complexes in human breast cancer cell lines. The study revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure .
Q & A
Q. What experimental approaches are critical for confirming the structural integrity of cobalt-corrin complexes?
To validate the structure, employ a combination of X-ray crystallography (to resolve the octahedral coordination around Co²⁺ and ligand geometry) and multinuclear NMR spectroscopy (to analyze axial ligand interactions and substituent effects on the benzimidazole moiety). For example, confirms cyanocobalamin’s structure via crystallographic data, while uses spectroscopic methods to characterize cobalt-ligand bonding in mixed-valence complexes .
Q. How can researchers ensure stability during the synthesis of cobalt-corrin derivatives?
Stability is achieved by:
- Controlled redox environments : Use inert atmospheres (argon/glovebox) to prevent Co²⁺ oxidation to Co³⁺.
- Ligand pre-coordination : Pre-treat ligands (e.g., benzimidazole derivatives) to reduce steric clashes during metal insertion (see for ligand design in mixed-valence Co complexes) .
- pH optimization : Maintain pH 6–7 to prevent hydrolysis of the phosphate ester group ( ) .
Q. What spectroscopic techniques are most effective for monitoring cobalt-ligand interactions?
- UV-Vis spectroscopy : Track d-d transitions (e.g., λmax ~ 360 nm for Co²⁺-corrin systems).
- EPR spectroscopy : Detect paramagnetic Co²⁺ in low-spin configurations (g⊥ ~ 2.3, g‖ ~ 2.0).
- FTIR : Identify cyanide stretching frequencies (νC≡N ~ 2100 cm⁻¹) and phosphate vibrations ( ) .
Advanced Research Questions
Q. How do axial ligand substitutions influence the redox behavior of cobalt-corrin complexes?
Axial ligands (e.g., cyanide vs. water) modulate redox potentials by altering electron density at the Co center. For instance:
- Cyanide ligand : Stabilizes Co²⁺ via strong σ-donation, shifting reduction potential (E₁/₂) by +150 mV compared to aquo ligands ().
- Benzimidazole coordination : Enhances π-backbonding, reducing susceptibility to oxidation (). Electrochemical studies (cyclic voltammetry) are critical for quantifying these effects .
Q. What strategies resolve contradictions in catalytic activity data for cobalt-corrin systems?
Contradictions often arise from:
- Ligand protonation states : Use pH-dependent kinetic assays to differentiate between active (deprotonated benzimidazole) and inactive forms.
- Solvent effects : Compare turnover frequencies in aprotic (DMF) vs. protic (water) solvents ( observed solvent-driven changes in Co(I)/Co(II) reactivity) .
- Substrate accessibility : Employ molecular docking or DFT calculations to assess steric hindrance in the corrin pocket () .
Q. How can researchers probe enzyme-mimetic behavior in cobalt-corrin complexes?
- Substrate analog studies : Replace native substrates (e.g., methylmalonyl-CoA in B₁₂-dependent enzymes) with fluorogenic analogs to track catalytic turnover.
- Isotopic labeling : Use ¹³C-labeled cyanide to trace ligand exchange dynamics via NMR ( highlights B₁₂’s role in methyl transfer) .
- Stopped-flow kinetics : Measure transient intermediates (e.g., Co–C bonds) during redox cycling () .
Methodological Guidelines
| Parameter | Recommended Technique | Key Reference |
|---|---|---|
| Structural confirmation | X-ray crystallography | |
| Redox potential | Cyclic voltammetry | |
| Ligand exchange rates | Stopped-flow spectroscopy | |
| Thermal stability | TGA/DSC |
Note : Cross-validate findings using complementary methods (e.g., EPR + DFT for electronic structure analysis).
Data Contradiction Analysis Framework
Identify variables : Compare reaction conditions (pH, solvent, ligand ratios).
Control experiments : Replicate studies with purified ligands/analogs.
Computational modeling : Use Gaussian or ORCA to simulate spectroscopic signatures and redox potentials (’s exploratory data analysis principles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
